5-fluoro-N-methylpyridine-3-sulfonamide
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Overview
Description
5-Fluoro-N-methylpyridine-3-sulfonamide is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group attached to the nitrogen atom, and a sulfonamide group at the 3rd position of the pyridine ring. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluorinated pyridines is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce the fluorine atom .
Industrial Production Methods
Industrial production of 5-fluoro-N-methylpyridine-3-sulfonamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
5-Fluoro-N-methylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and other biological processes.
Medicine: Fluorinated pyridines are often explored for their potential therapeutic applications, including as enzyme inhibitors or drug candidates.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-fluoro-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to inhibition or modulation of biological pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-N-methylpyridine-3-sulfonamide
- 4-Fluoro-N-methylpyridine-3-sulfonamide
- 5-Chloro-N-methylpyridine-3-sulfonamide
Uniqueness
5-Fluoro-N-methylpyridine-3-sulfonamide is unique due to the specific positioning of the fluorine atom, which can significantly impact its chemical and biological properties. Compared to its chloro and bromo analogs, the fluorinated compound often exhibits different reactivity and stability, making it a preferred choice in certain applications .
Properties
Molecular Formula |
C6H7FN2O2S |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-fluoro-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C6H7FN2O2S/c1-8-12(10,11)6-2-5(7)3-9-4-6/h2-4,8H,1H3 |
InChI Key |
YAAJAWZAAVLLEX-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CN=CC(=C1)F |
Origin of Product |
United States |
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